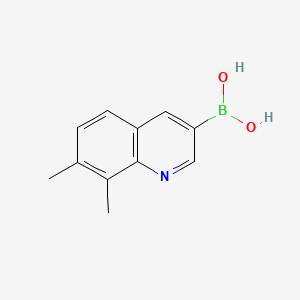
(7,8-Dimethylquinolin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8-Dimethylquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring system, which is further substituted with two methyl groups at the 7th and 8th positions. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7,8-Dimethylquinolin-3-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated quinoline is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (7,8-Dimethylquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group participates in cross-coupling with halogenated compounds to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Quinoline Derivatives: Formed through electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
(7,8-Dimethylquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (7,8-Dimethylquinolin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The quinoline ring can also participate in π-π stacking interactions and hydrogen bonding, which can influence its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid with a phenyl ring instead of a quinoline ring.
(2-Methylquinolin-3-yl)boronic Acid: A similar compound with a single methyl group at the 2-position.
(7,8-Dimethylquinolin-3-yl)boronic Ester: An ester derivative of the boronic acid.
Uniqueness: (7,8-Dimethylquinolin-3-yl)boronic acid is unique due to the presence of two methyl groups on the quinoline ring, which can influence its electronic properties and reactivity. This compound also exhibits enhanced stability and selectivity in various chemical reactions compared to its simpler analogs .
Eigenschaften
Molekularformel |
C11H12BNO2 |
|---|---|
Molekulargewicht |
201.03 g/mol |
IUPAC-Name |
(7,8-dimethylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C11H12BNO2/c1-7-3-4-9-5-10(12(14)15)6-13-11(9)8(7)2/h3-6,14-15H,1-2H3 |
InChI-Schlüssel |
ANAMKSFIYLYBQX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C(=C(C=C2)C)C)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


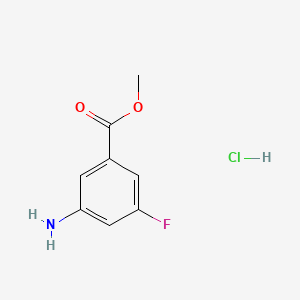
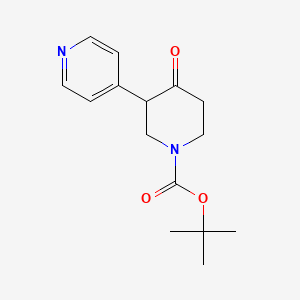
![2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid](/img/structure/B13461447.png)
![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
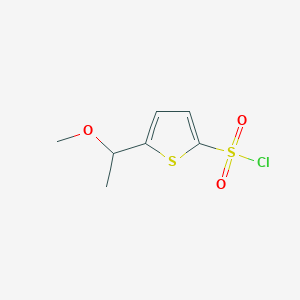
![[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride](/img/structure/B13461470.png)
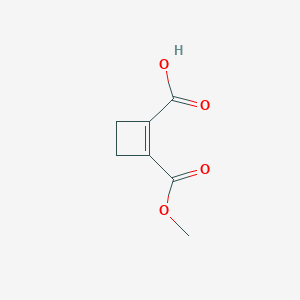
![2-(5-Ethyl-1H-[1,2,4]triazol-3-yl)-ethylamine](/img/structure/B13461483.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride](/img/structure/B13461489.png)
![tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate](/img/structure/B13461490.png)
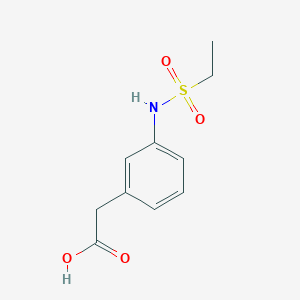
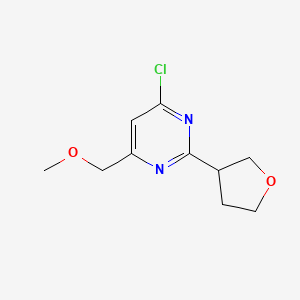
![Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461516.png)
